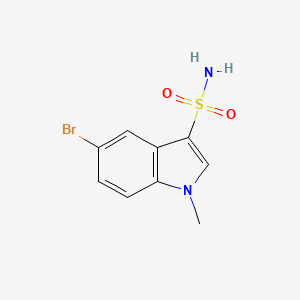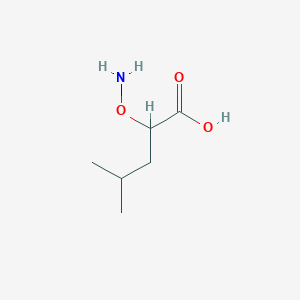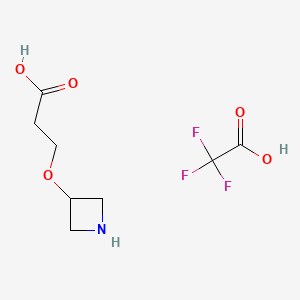![molecular formula C8H7ClN2O B13585526 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 7th position and a methoxy group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazolo[1,5-a]pyridines with various functional groups.
- Oxidized derivatives such as aldehydes or carboxylic acids.
- Reduced forms of the pyrazolo[1,5-a]pyridine core.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the materials science field, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
7-Chloro-4-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxypyrazolo[1,5-a]pyridine: Lacks the chlorine atom at the 7th position.
7-Chloropyrazolo[1,5-a]pyridine: Lacks the methoxy group at the 4th position.
Uniqueness: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
7-chloro-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10-11/h2-5H,1H3 |
InChI-Schlüssel |
OEZNUMFWXXCEAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(N2C1=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







